

Application Notes and Protocols: Cupric Glycinate as a Catalyst in Organic Synthesis

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Compound of Interest

Compound Name: *Cupric glycinate*

Cat. No.: B3051312

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Introduction: **Cupric glycinate**, and more broadly, catalytic systems generated *in situ* from a copper source and glycine or its derivatives, have emerged as powerful, cost-effective, and environmentally benign tools in modern organic synthesis.^[1] Glycine, as a simple amino acid, serves as an excellent bidentate ligand, stabilizing the copper catalyst and facilitating a variety of crucial cross-coupling reactions.^{[2][3]} These catalyst systems are particularly valuable in the pharmaceutical industry for the construction of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, which are integral to a vast number of drug molecules and bioactive compounds.^{[4][5]} The advantages of using copper-glycinate systems include the low cost and high natural abundance of copper, the use of a non-toxic and readily available amino acid ligand, and the ability to perform reactions under relatively mild conditions.^{[1][6]}

Application Note 1: Goldberg C-N Coupling Reaction

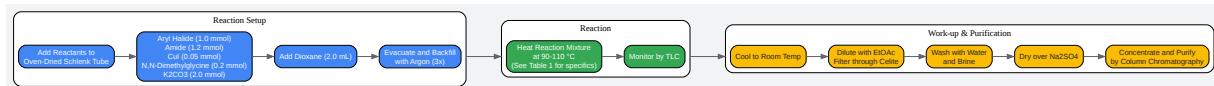
The Goldberg reaction is a copper-catalyzed C-N bond-forming reaction between an aryl halide and an amide. This transformation is a cornerstone for the synthesis of N-aryl amides, a common motif in pharmaceuticals. The use of N,N-dimethylglycine as a ligand has been shown to create a highly efficient and general catalytic system for this reaction, applicable to a wide range of aryl bromides and iodides, including hindered and unreactive amides.^{[7][8]}

Quantitative Data Summary

The following table summarizes the performance of a copper(I)/N,N-dimethylglycine catalyst system in the Goldberg reaction between various aryl halides and amides.

Entry	Aryl Halide	Amide	Product	Temp (°C)	Time (h)	Yield (%)	Reference
1	4-Iodotoluene	Pyrrolidin-2-one	1-(4-tolyl)pyrrolidin-2-one	100	12	95	[7][8]
2	4-Bromoanisole	Pyrrolidin-2-one	1-(4-methoxyphenyl)pyrrolidin-2-one	110	24	92	[7][8]
3	1-Bromo-4-nitrobenzene	Pyrrolidin-2-one	1-(4-nitrophenyl)pyrrolidin-2-one	110	24	96	[7][8]
4	1-ldo-4-(trifluoromethyl)benzene	N-methylacetamide	N-methyl-N-(4-(trifluoromethyl)phenyl)acetamide	90	12	85	[7][8]
5	1-Iodonaphthalene	Di-n-propylamine	N-(naphthalen-1-yl)-N-propylpropan-1-amine	90	12	82	[7][8]
6	2-Iodotoluene	Methylformamide	N-(methylformyl)tolylformamide	90	12	83	[7][8]

Experimental Workflow: Goldberg C-N Coupling



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Caption: General workflow for the CuI/N,N-dimethylglycine catalyzed Goldberg C-N coupling reaction.

Detailed Protocol: Synthesis of 1-(4-tolyl)pyrrolidin-2-one

- Preparation: To an oven-dried Schlenk tube, add copper(I) iodide (9.5 mg, 0.05 mmol), N,N-dimethylglycine (20.6 mg, 0.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
- Reactant Addition: Add 4-iodotoluene (218 mg, 1.0 mmol) and pyrrolidin-2-one (102 mg, 1.2 mmol) to the tube.
- Solvent and Inerting: Add 2.0 mL of anhydrous dioxane. Seal the tube, evacuate, and backfill with argon. Repeat this cycle three times.
- Reaction: Place the reaction tube in a preheated oil bath at 100 °C and stir for 12 hours.
- Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
- Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then with brine (15 mL).

- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Application Note 2: Ullmann-type C-O Coupling for Diaryl Ether Synthesis

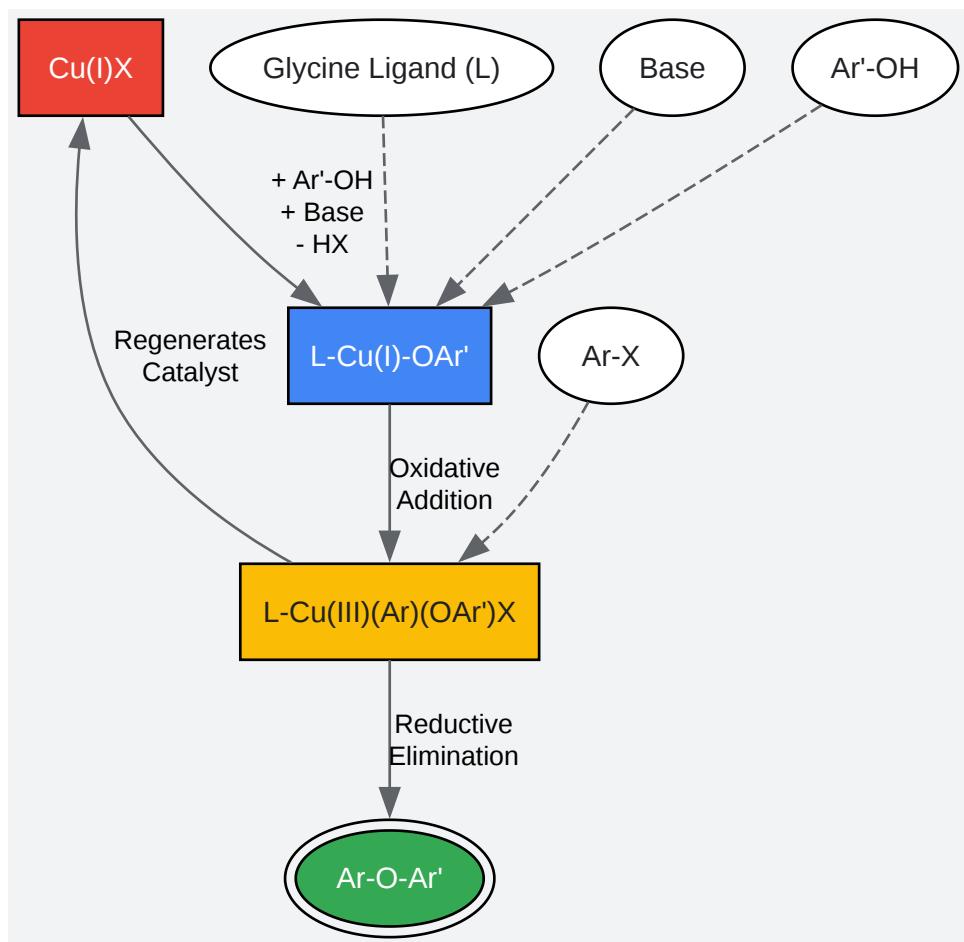
The Ullmann condensation is a classic method for forming diaryl ethers. Modern advancements, particularly the use of amino acid ligands like N,N-dimethylglycine, have significantly improved this reaction, allowing it to proceed at much lower temperatures (e.g., 90 °C) with catalytic amounts of copper.^[9] This method is highly effective for coupling various aryl iodides and bromides with phenols, providing good to excellent yields of synthetically valuable diaryl ethers.^{[9][10]}

Quantitative Data Summary

The following table illustrates the scope of the $\text{CuI}/\text{N,N-dimethylglycine}$ catalyzed Ullmann diaryl ether synthesis.

Entry	Aryl Halide	Phenol	Product	Temp (°C)	Time (h)	Yield (%)	Reference
1	4-Iodoanisole	Phenol	4-Methoxy diphenyl ether	90	10	96	[9]
2	4-Bromoanisole	Phenol	4-Methoxy diphenyl ether	90	24	82	[9]
3	Iodobenzene	4-tert-Butylphenol	4-tert-Butyldiphenyl ether	90	10	98	[9]
4	1-Iodo-4-nitrobenzene	Phenol	4-Nitrodiphenyl ether	90	8	94	[9]
5	2-Iodotoluene	2-Naphthol	2-(o-Tolyloxy)naphthalene	90	12	95	[9]

Catalytic Cycle: Ullmann C-O Coupling



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Caption: Proposed catalytic cycle for the copper-catalyzed Ullmann C-O coupling reaction.

Detailed Protocol: Synthesis of 4-Methoxydiphenyl ether

- Preparation: In a flame-dried reaction vial, combine CuI (7.6 mg, 0.04 mmol), $\text{N,N-dimethylglycine}$ (15.5 mg, 0.15 mmol), and cesium carbonate (Cs_2CO_3 , 1.30 g, 4.0 mmol).
- Reactant Addition: Add 4-iodoanisole (468 mg, 2.0 mmol) and phenol (282 mg, 3.0 mmol) to the vial.
- Solvent and Inerting: Add 4.0 mL of anhydrous dioxane. Seal the vial and flush with argon.
- Reaction: Stir the mixture vigorously in a preheated oil bath at 90 °C for 10 hours.

- Work-up: Cool the reaction to room temperature. Dilute with 20 mL of ethyl acetate and pass it through a short plug of silica gel, washing with additional ethyl acetate.
- Purification: Concentrate the filtrate under vacuum. Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired diaryl ether.

Application Note 3: Formylation of Amines using CO₂ and H₂

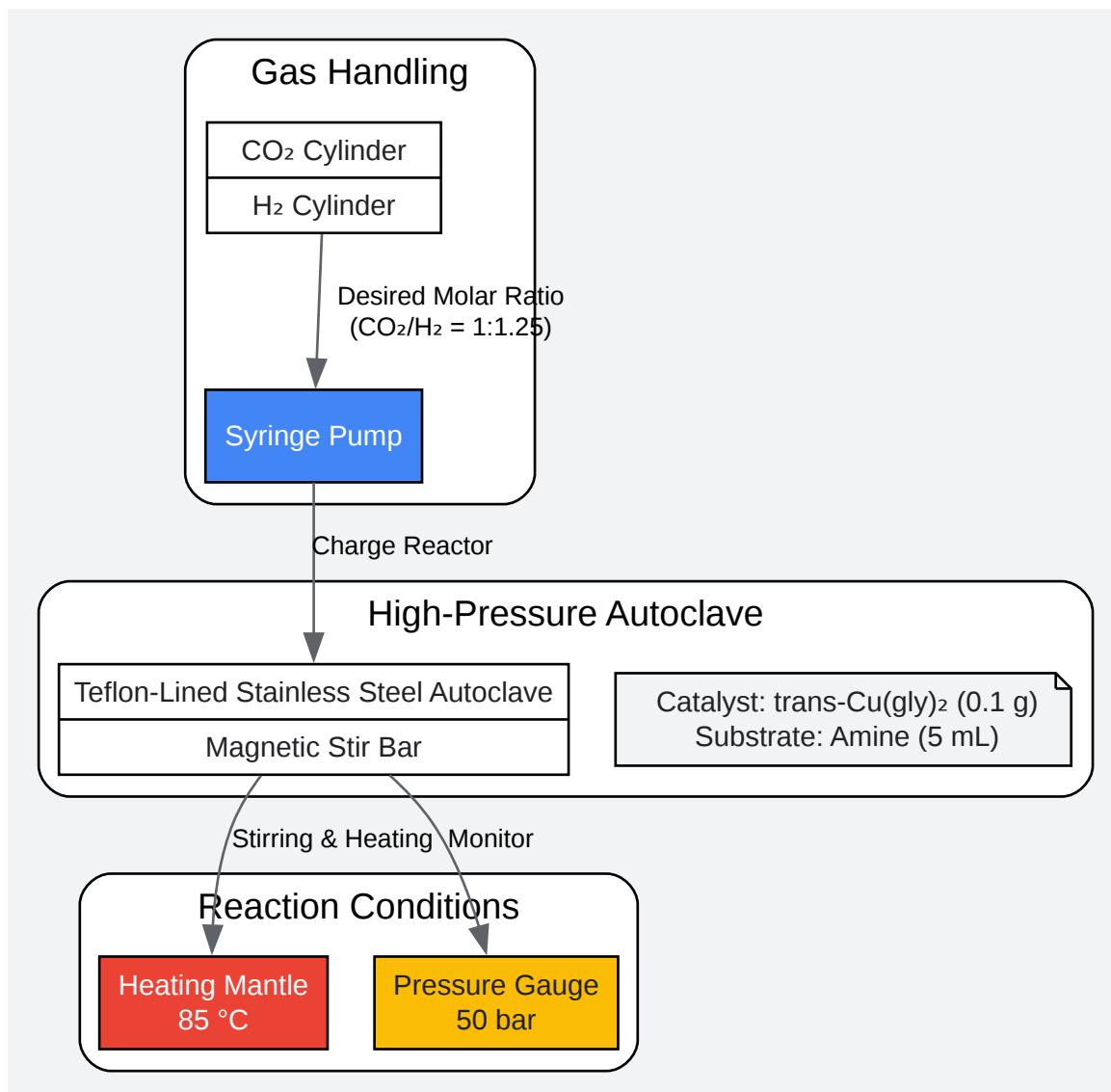
The direct formylation of amines using carbon dioxide and hydrogen represents a green and atom-economical approach to synthesizing formamides, which are important intermediates and solvents. A pre-synthesized trans-bis-(glycinato)copper(II) complex has been demonstrated as an effective catalyst for this transformation.[\[11\]](#) The reaction proceeds under moderate pressure and temperature without the need for any additional solvent.

Quantitative Data Summary

The following table shows the catalytic activity of the trans-Cu(gly)₂ complex for the formylation of various amines.

Entry	Amine	Temp (°C)	Pressure (bar)	Time (h)	Yield (%)	Reference
1	Diethylamine	85	50	4	95	[11]
2	N-methylaniline	85	50	4	89	[11]
3	Piperidine	85	50	4	92	[11]
4	Morpholine	85	50	4	94	[11]
5	Pyrrolidine	85	50	4	90	[11]

Experimental Setup: High-Pressure Amine Formylation



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Caption: Schematic of the experimental setup for the copper-catalyzed formylation of amines.

Detailed Protocols

Protocol A: Synthesis of trans-bis-(glycinato)copper(II) [trans-Cu(gly)₂] Catalyst[11]

- Preparation: In a beaker, dissolve copper(II) chloride (CuCl₂, 1.0 mmol) and glycine (2.0 mmol) in 15 mL of dehydrated ethanol.
- Stirring: Stir the mixture magnetically for 15 minutes at room temperature.

- Reaction: Transfer the solution to a 25 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it at 100 °C for 3 hours.
- Isolation: Cool the autoclave to room temperature. Collect the resulting deep blue product by centrifugation.
- Washing & Drying: Wash the solid product thoroughly with ethanol and dry it at 200 °C for 4 hours to obtain the trans-Cu(gly)₂ complex.

Protocol B: Typical Procedure for Formylation of Diethylamine[11]

- Reactor Charging: Charge a 15 mL high-pressure reactor with the trans-Cu(gly)₂ catalyst (0.1 g) and diethylamine (5 mL). No additional solvent is required.
- Inerting: Seal the reactor and purge thoroughly with carbon dioxide (CO₂) to remove all other gases.
- Pressurization: Charge the reactor with CO₂ and hydrogen (H₂) in a 1:1.25 molar ratio using a syringe pump, maintaining a total pressure of 50 bar.
- Reaction: Heat the reactor to 85 °C and stir the reaction mixture for 4 hours.
- Work-up: After the reaction is complete, cool the reactor in an ice-water bath. Slowly release the unreacted gases.
- Catalyst Recovery: Transfer the reaction mixture to a beaker and separate the catalyst by filtration. The catalyst can be washed with ethanol, dried under vacuum, and reused. The filtrate contains the N,N-diethylformamide product.

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